Ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester
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Overview
Description
Ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of an ethanethioic acid moiety linked to a benzimidazole ring through an ester bond. The compound’s structure includes a 2,3-dimethylphenyl group attached to the amino group of ethanethioic acid, making it a complex and intriguing molecule for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Amino derivatives, alcohol derivatives.
Scientific Research Applications
Ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- Ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester shares similarities with other benzimidazole derivatives, such as:
- Benzimidazole
- 2-Methylbenzimidazole
- 5,6-Dimethylbenzimidazole .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups. The presence of the ethanethioic acid moiety linked to the benzimidazole ring through an ester bond imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
83408-79-1 |
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Molecular Formula |
C17H17N3OS |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
S-(1H-benzimidazol-2-yl) 2-(2,3-dimethylanilino)ethanethioate |
InChI |
InChI=1S/C17H17N3OS/c1-11-6-5-9-13(12(11)2)18-10-16(21)22-17-19-14-7-3-4-8-15(14)20-17/h3-9,18H,10H2,1-2H3,(H,19,20) |
InChI Key |
GJVFRBQXMNTUTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC(=O)SC2=NC3=CC=CC=C3N2)C |
Origin of Product |
United States |
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